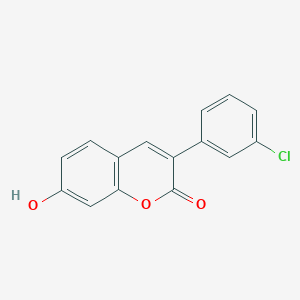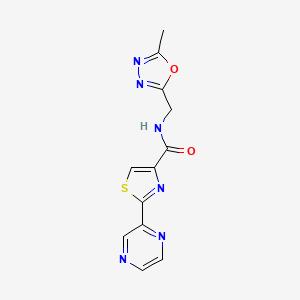
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, also known as MOT, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
科学的研究の応用
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties. The compound has also been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the activity of certain enzymes.
作用機序
The mechanism of action of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. The compound has been shown to inhibit the activity of certain kinases, which are involved in cell signaling and proliferation. It has also been shown to modulate the activity of certain transcription factors, which play a key role in gene expression.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. The compound has also been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is its broad range of biological activities, which makes it a versatile tool for scientific research. The compound is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and use in lab experiments.
将来の方向性
There are several potential future directions for the study of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide. One area of research could focus on the development of new derivatives of the compound with improved biological activities and reduced toxicity. Another area of research could focus on the identification of the specific enzymes and signaling pathways targeted by this compound, which could provide insights into its mechanism of action. Additionally, the potential applications of this compound in the development of new antibiotics and anti-inflammatory agents could be further explored.
合成法
The synthesis of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide involves the condensation of 2-amino-5-methyl-1,3,4-oxadiazole with 2-acetylpyrazine followed by the reaction with thiosemicarbazide. The resulting compound is then subjected to a series of chemical reactions to yield this compound. This synthesis method has been optimized to yield high purity and high yield of the compound.
特性
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2S/c1-7-17-18-10(20-7)5-15-11(19)9-6-21-12(16-9)8-4-13-2-3-14-8/h2-4,6H,5H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYNKMOHRNCKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=CSC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

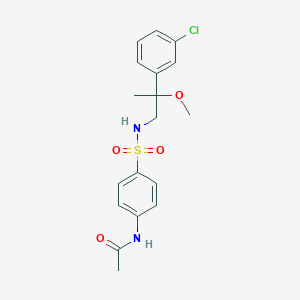
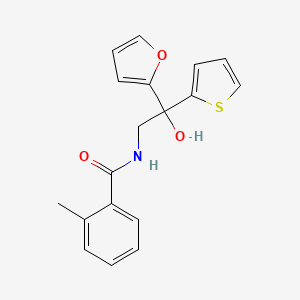
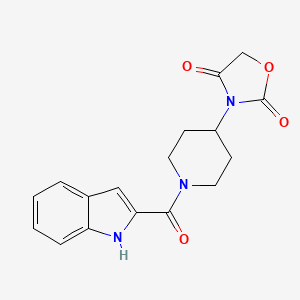

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2625670.png)

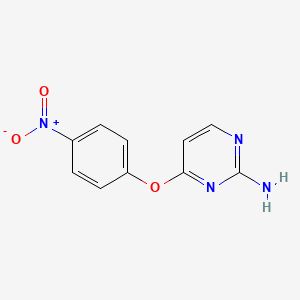
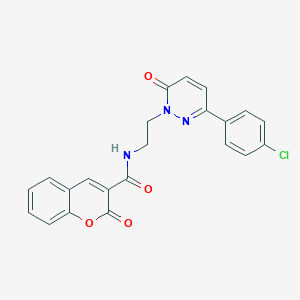
![Tert-butyl 3-[2-(prop-2-enoylamino)ethyl]thiomorpholine-4-carboxylate](/img/structure/B2625676.png)
![1-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2625677.png)
![(E)-methyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2625681.png)

![4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2625684.png)
